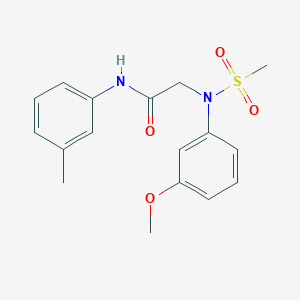
N~2~-(3-methoxyphenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(3-methoxyphenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as MMNG, is a chemical compound that has gained significant attention in the field of scientific research. It is a glycine derivative that has been found to possess various biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of MMNG is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in the production of inflammatory mediators. MMNG has also been found to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
MMNG has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to inhibit the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MMNG in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using MMNG is its low solubility in aqueous solutions, which may affect its efficacy in certain experiments.
Direcciones Futuras
There are several future directions for the research of MMNG. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in animal models. Another area of interest is its potential use in the development of new anti-inflammatory and analgesic drugs. Further research is needed to optimize its synthesis and to determine its pharmacokinetics and toxicity in vivo.
Conclusion:
In conclusion, MMNG is a promising compound that has gained significant attention in the field of scientific research. Its potential therapeutic applications, mechanism of action, and biochemical and physiological effects make it a promising candidate for the development of new drugs. Further research is needed to fully understand its potential and to determine its efficacy in various applications.
Métodos De Síntesis
The synthesis of MMNG involves the reaction of 3-methoxyaniline and 3-methylbenzaldehyde with N-methylglycine in the presence of a catalyst. The resulting compound is then treated with methanesulfonyl chloride to obtain MMNG. The synthesis method has been optimized to ensure high yield and purity of the product.
Aplicaciones Científicas De Investigación
MMNG has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and anti-tumor properties. It has also been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-(3-methoxy-N-methylsulfonylanilino)-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-13-6-4-7-14(10-13)18-17(20)12-19(24(3,21)22)15-8-5-9-16(11-15)23-2/h4-11H,12H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQPSVPQPHJQLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN(C2=CC(=CC=C2)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(3-methoxyphenyl)-N-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

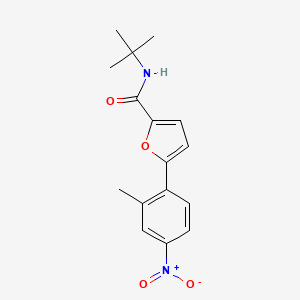
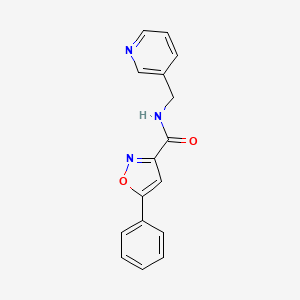
![[4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]acetic acid](/img/structure/B5802495.png)
![2-[(2-oxo-2-phenylethyl)sulfinyl]-N-phenylacetamide](/img/structure/B5802497.png)
![N-[(4'-methoxy-3-biphenylyl)carbonyl]glycine](/img/structure/B5802502.png)

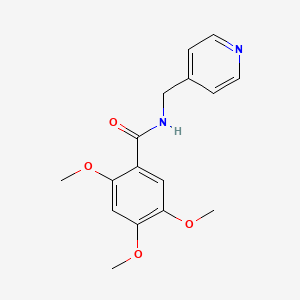
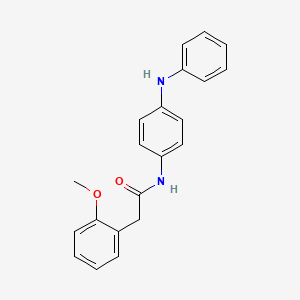
![4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}benzoic acid](/img/structure/B5802531.png)
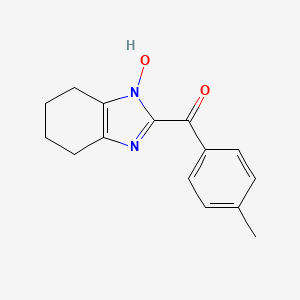
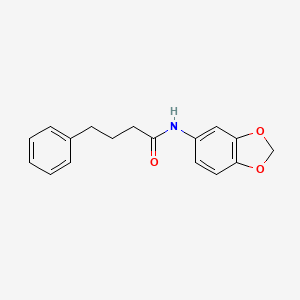
![2-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5802540.png)
![2-methoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5802552.png)
![3-amino-4-(3-pyridinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile](/img/structure/B5802567.png)